molecular formula C54H68N10O11S2 B12291162 Lanreotide (Deamidized)

Lanreotide (Deamidized)

Número de catálogo: B12291162
Peso molecular: 1097.3 g/mol
Clave InChI: FTIFSMLZWNHQOQ-SCTWWAJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .

Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .

Análisis De Reacciones Químicas

Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Lanreotide (Deamidized) has a wide range of applications in scientific research:

Mecanismo De Acción

Comparación Con Compuestos Similares

    Octreotide: Another somatostatin analog used for similar indications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison:

Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.

Actividad Biológica

Lanreotide (deamidized), a synthetic analogue of somatostatin, is primarily utilized in the management of neuroendocrine tumors (NETs) and conditions such as acromegaly and carcinoid syndrome. This article presents a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.

Lanreotide exerts its biological effects primarily through the activation of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The key actions include:

  • Inhibition of Hormone Secretion : Lanreotide reduces the release of growth hormone and other hormones associated with tumor growth, leading to decreased cell proliferation.
  • Antiproliferative Effects : Activation of SSTRs results in cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor progression.
  • Reduction of Tumor Angiogenesis : By blunting the production of angiogenic factors, lanreotide helps diminish blood supply to tumors, further contributing to its antiproliferative effects.

Pharmacokinetics

Lanreotide is administered via subcutaneous injection, forming a depot that allows for sustained drug release. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution15.1 L
Half-life~22 days
Clearance23.1 L/h
AbsorptionTwo-phase (initial rapid followed by slow release)
Excretion<5% in urine; <0.5% unchanged in feces

Case Studies and Clinical Trials

  • Acromegaly Treatment : A study reported that high-dose lanreotide (12,000 µg/day) resulted in a biochemical response rate of 58% among patients with advanced acromegaly, with significant reductions in tumor markers like chromogranin A and urinary 5-hydroxyindoleacetic acid .
  • Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) : Clinical evidence indicates that lanreotide Autogel has shown significant antiproliferative activity in patients with GEP-NETs. A review highlighted its effectiveness as a first-line treatment option, demonstrating favorable safety and tolerability profiles .
  • Carcinoid Syndrome Management : Lanreotide effectively controls symptoms associated with carcinoid syndrome, such as flushing and diarrhea, while also reducing the need for short-acting somatostatin analogs .

Safety Profile

The safety profile of lanreotide is generally favorable, although adverse effects can occur. Commonly reported side effects include:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Injection site reactions
  • Hypoglycemia
  • Bradycardia

In some studies, discontinuation due to adverse events was noted in a minority of patients (approximately 10%) receiving high doses .

Summary of Findings

Lanreotide (deamidized) demonstrates significant biological activity through its mechanisms as a somatostatin analogue. Its ability to inhibit hormone secretion, induce apoptosis in tumor cells, and reduce angiogenesis makes it an effective treatment for various neuroendocrine tumors and related syndromes.

Future Directions

Further research is warranted to explore:

  • The potential benefits of higher dosing regimens.
  • The efficacy of lanreotide in combination therapies.
  • Long-term outcomes in diverse patient populations.

Propiedades

Fórmula molecular

C54H68N10O11S2

Peso molecular

1097.3 g/mol

Nombre IUPAC

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1

Clave InChI

FTIFSMLZWNHQOQ-SCTWWAJVSA-N

SMILES isomérico

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O

SMILES canónico

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.